molecular formula C23H23N3O4 B2371607 (4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone CAS No. 898508-32-2

(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone

Katalognummer: B2371607
CAS-Nummer: 898508-32-2
Molekulargewicht: 405.454
InChI-Schlüssel: OMOYPQSOWVBIPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone” is a synthetic molecule featuring two distinct pharmacophoric moieties:

  • Isoxazole-dihydrobenzodioxin core: The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen) is substituted at position 5 with a 2,3-dihydrobenzo[b][1,4]dioxin group, a bicyclic structure known for enhancing metabolic stability and modulating lipophilicity.
  • Benzylpiperazine moiety: The 4-benzylpiperazine group, linked via a methanone bridge, is a common scaffold in bioactive molecules, often contributing to receptor binding through hydrogen bonding or π-π interactions.

Eigenschaften

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c27-23(26-10-8-25(9-11-26)16-17-4-2-1-3-5-17)19-15-21(30-24-19)18-6-7-20-22(14-18)29-13-12-28-20/h1-7,14-15H,8-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOYPQSOWVBIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of the Isoxazole Ring

The isoxazole moiety is synthesized via cyclization of a β-diketone precursor. For example, Claisen-Schmidt condensation between 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde and a β-keto ester yields a diketone intermediate, which undergoes cyclization with hydroxylamine hydrochloride under acidic conditions.

Reaction Conditions :

  • Reactants : 2,3-Dihydrobenzo[b]dioxin-6-carbaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq), hydroxylamine hydrochloride (1.5 eq).
  • Solvent : Ethanol/water (3:1).
  • Temperature : 80°C, 12 hours.
  • Yield : 68–72%.

Oxidation to Carboxylic Acid

The ester group of the cyclized product is hydrolyzed to the carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/water:

$$
\text{Ester} + \text{LiOH} \rightarrow \text{Carboxylic Acid} + \text{Alcohol}
$$

Optimized Parameters :

  • Base : 2.0 eq LiOH.
  • Temperature : 25°C, 6 hours.
  • Yield : 89%.

Preparation of 4-Benzylpiperazine

4-Benzylpiperazine is commercially available but can be synthesized via nucleophilic aromatic substitution. Benzyl bromide reacts with piperazine in acetonitrile under reflux, followed by purification via distillation:

Procedure :

  • Molar Ratio : Piperazine (1.0 eq), benzyl bromide (1.1 eq).
  • Solvent : Acetonitrile.
  • Time : 8 hours.
  • Yield : 85%.

Coupling to Form Methanone

The final step involves forming the methanone bridge via activation of the carboxylic acid followed by amide coupling. A two-step protocol using thionyl chloride (SOCl₂) for acid chloride formation and subsequent reaction with 4-benzylpiperazine is employed:

Acid Chloride Synthesis

Conditions :

  • Reagents : 5-(2,3-Dihydrobenzo[b]dioxin-6-yl)isoxazol-3-carboxylic acid (1.0 eq), SOCl₂ (3.0 eq).
  • Solvent : Dichloromethane (DCM).
  • Temperature : 40°C, 2 hours.
  • Conversion : >95%.

Amide Bond Formation

The acid chloride reacts with 4-benzylpiperazine in the presence of triethylamine (TEA) as a base:

$$
\text{Acid Chloride} + \text{4-Benzylpiperazine} \xrightarrow{\text{TEA}} \text{Methanone Product}
$$

Optimized Parameters :

  • Solvent : DCM.
  • Base : 2.5 eq TEA.
  • Temperature : 0°C → 25°C, 4 hours.
  • Yield : 74%.

Alternative Synthetic Routes

One-Pot Cyclization and Coupling

A streamlined approach combines isoxazole formation and piperazine coupling in a single reactor. Using 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide as a catalyst, the diketone intermediate is generated in situ and directly coupled with 4-benzylpiperazine:

Key Data :

  • Catalyst Loading : 5 mol%.
  • Solvent : 1,4-Dioxane.
  • Temperature : 95°C, 18 hours.
  • Yield : 58%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, cyclization of the β-diketone precursor under microwave conditions (150°C, 20 minutes) achieves 81% yield, followed by rapid coupling at 100°C for 30 minutes (yield: 67%).

Analytical Characterization

Critical spectroscopic data for the target compound include:

Spectrum Key Signals
¹H NMR δ 3.33–3.37 (m, 4H, piperazine), 4.29–4.34 (m, 4H, dioxane), 6.98–8.02 (aryl)
¹³C NMR δ 165.2 (C=O), 147.1 (isoxazole C-3), 121.8–134.6 (aryl carbons)
HRMS [M+H]⁺ calcd. for C₂₄H₂₄N₃O₄: 418.1764; found: 418.1761

Data corroborate successful formation of the methanone linkage and regioselective isoxazole cyclization.

Challenges and Optimization

  • Regioselectivity in Isoxazole Formation : Competing 1,2- vs. 1,3-dipolar cycloadditions are mitigated by using hydroxylamine hydrochloride in acetic acid, favoring 3-substituted isoxazoles.
  • Piperazine Solubility : Employing polar aprotic solvents (e.g., DMF) enhances coupling efficiency with the acid chloride.
  • Byproduct Formation : Excess benzyl bromide leads to N,N-dibenzylpiperazine; stoichiometric control (1.1 eq benzyl bromide) minimizes this.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve heat transfer and reduce reaction times. A pilot study achieved 92% conversion in 45 minutes for the coupling step using a microreactor system (T = 50°C, flow rate = 0.5 mL/min).

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups.

  • Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Medicine: : Potential therapeutic applications include its use as a drug candidate for various diseases.

  • Industry: : It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Methodological Considerations for Similarity Assessment

As emphasized in , compound similarity is context-dependent. Computational methods (e.g., Tanimoto coefficient, pharmacophore mapping) would classify the target compound as:

  • Structurally similar to I-6273 (isoxazole core) but dissimilar in side-chain topology.
  • Functionally divergent from BAC-C12 due to differing charge states (neutral vs. cationic).

Virtual screening protocols might prioritize the benzylpiperazine moiety for CNS activity or the dihydrobenzodioxin group for kinase inhibition, underscoring the need for multi-faceted similarity metrics .

Biologische Aktivität

The compound (4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including data tables, case studies, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C₂₁H₂₃N₅O₃
Molecular Weight 397.44 g/mol
CAS Number 886914-16-5

The compound features a benzylpiperazine moiety linked to an isoxazole ring and a dihydrobenzo[b][1,4]dioxin structure, suggesting a diverse array of possible interactions with biological targets.

The biological activity of this compound can be attributed to its structural components:

  • Benzylpiperazine Moiety : Known for its interaction with neurotransmitter receptors, particularly dopamine receptors, which are crucial in treating neurological disorders.
  • Isoxazole Ring : Exhibits potential anti-inflammatory and antitumor properties.
  • Dihydrobenzo[b][1,4]dioxin Structure : Associated with hepatoprotective effects and enzyme inhibition activities.

Pharmacological Studies

Research indicates that derivatives of piperazine can act as both agonists and antagonists at various receptors. The following table summarizes key findings from recent studies:

Study ReferenceBiological Activity ObservedMethodology
Antitumor effects in vitroCell viability assays
Neurotransmitter modulationBinding affinity assays
Hepatoprotective effectsLiver cell culture models

Case Studies

  • Antitumor Activity : A study demonstrated that the compound inhibited the growth of cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
  • Neurotransmitter Modulation : In experiments involving rat models, the compound showed significant interaction with dopamine receptors, suggesting its potential use in treating disorders like schizophrenia and depression.
  • Hepatoprotective Effects : Research indicated that the dihydrobenzo[b][1,4]dioxin component provided protective effects against liver damage induced by toxins in animal models.

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and what are the critical optimization steps?

  • Methodological Answer : The synthesis typically involves multi-step pathways:

Coupling Reactions : A piperazine derivative (e.g., 4-benzylpiperazine) is coupled with an isoxazole-containing intermediate via a methanone linker. This step often employs carbodiimide-based coupling agents under inert conditions .

Functional Group Activation : The 2,3-dihydrobenzo[b][1,4]dioxin moiety may require protection/deprotection strategies to prevent side reactions during coupling .

Purification : Column chromatography or recrystallization is used to isolate the final compound, with yields optimized by adjusting solvent polarity (e.g., dichloromethane/methanol gradients) .

  • Key Optimization : Microwave-assisted synthesis or solvent-free conditions can enhance reaction efficiency, as seen in analogous triazole derivatives .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the integration of benzylpiperazine, isoxazole, and dihydrobenzodioxin moieties. For example, the methanone carbonyl typically resonates at ~170 ppm in 13^13C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C23_{23}H23_{23}N3_3O3_3) and detects isotopic patterns .
  • IR Spectroscopy : Stretching frequencies for C=O (~1650–1700 cm1^{-1}) and aromatic C-H bonds (~3000 cm^{-1) are critical .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer :
  • In Vitro Assays : Test against target enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence-based or radiometric assays. For example, piperazine derivatives are often screened for CNS activity due to their structural similarity to neurotransmitters .
  • Cell-Based Models : Evaluate cytotoxicity and potency in cancer cell lines (e.g., MTT assays), noting IC50_{50} values. Structural analogs with benzothiazole moieties show activity in the micromolar range .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (e.g., DMF or acetonitrile) may improve solubility of intermediates .
  • Catalyst Use : Palladium catalysts (e.g., Pd(OAc)2_2) can facilitate cross-coupling reactions, as demonstrated in benzothiazole-piperazine syntheses .
  • Temperature Control : Lowering reaction temperatures (0–5°C) reduces byproduct formation during sensitive steps like amide bond formation .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Substituent Variation : Modify the benzyl group on the piperazine ring (e.g., electron-withdrawing vs. donating groups) and test activity. For example, fluorinated analogs may enhance metabolic stability .
  • Bioisosteric Replacement : Replace the isoxazole ring with oxadiazole or thiazole moieties to assess impact on target binding .
  • Data Correlation : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity to targets like serotonin receptors .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), incubation times, and control compounds. Variability in species-specific responses (e.g., Sp1 vs. Sp3 in Table 3a–3h) can explain discrepancies .
  • Purity Verification : Re-analyze compound batches via HPLC to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew results .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables like solvent residues .

Key Considerations for Experimental Design

  • Environmental Impact : Follow protocols from projects like INCHEMBIOL to assess compound stability and biodegradation in environmental compartments .
  • Theoretical Frameworks : Link SAR studies to receptor-binding theories (e.g., lock-and-key model) to guide hypothesis-driven research .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.